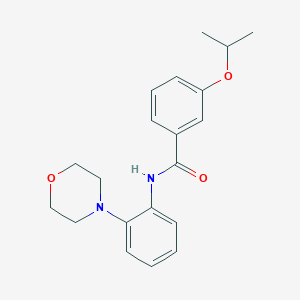![molecular formula C15H22N2O2 B278555 N-[3-(butanoylamino)phenyl]pentanamide](/img/structure/B278555.png)
N-[3-(butanoylamino)phenyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(butanoylamino)phenyl]pentanamide is a synthetic compound that belongs to the class of amides. It is commonly referred to as BPP or BPP-10a and has been widely studied for its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of N-[3-(butanoylamino)phenyl]pentanamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, it has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-[3-(butanoylamino)phenyl]pentanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, it has been shown to protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[3-(butanoylamino)phenyl]pentanamide is its high purity and stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize, which allows for large-scale production. However, one of the limitations of N-[3-(butanoylamino)phenyl]pentanamide is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(butanoylamino)phenyl]pentanamide. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, particularly with regard to its modulation of cellular signaling pathways. Additionally, there is a need to develop more efficient methods for the synthesis of N-[3-(butanoylamino)phenyl]pentanamide and to improve its solubility in water.
Synthesemethoden
The synthesis of N-[3-(butanoylamino)phenyl]pentanamide involves the reaction of 3-aminobenzoic acid with butyryl chloride to form N-butyl-3-aminobenzoic acid. This intermediate is then reacted with 1-pentanamine to form N-[3-(butanoylamino)phenyl]pentanamide. The synthesis process has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-(butanoylamino)phenyl]pentanamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo.
Eigenschaften
Molekularformel |
C15H22N2O2 |
|---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
N-[3-(butanoylamino)phenyl]pentanamide |
InChI |
InChI=1S/C15H22N2O2/c1-3-5-10-15(19)17-13-9-6-8-12(11-13)16-14(18)7-4-2/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
FRQAXNMCUARGCQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)CCC |
Kanonische SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B278475.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)

![N-[2-(4-morpholinyl)phenyl]-3-propoxybenzamide](/img/structure/B278480.png)
![4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B278481.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B278483.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278486.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B278488.png)
![N-[3-(isobutyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B278489.png)
![N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278492.png)
![2-methyl-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B278495.png)
![N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278498.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278500.png)